3-Bromo-7-iodo-1-oxidoquinolin-1-ium
Description
3-Bromo-7-iodo-1-oxidoquinolin-1-ium is a halogenated quinolinium derivative characterized by a bicyclic aromatic system with bromine and iodine substituents at positions 3 and 7, respectively, and an oxidized oxygen atom at position 1. This compound belongs to the class of heterocyclic aromatic compounds, where the nitrogen atom in the quinoline ring contributes to its electronic and reactive properties.
Properties
IUPAC Name |
3-bromo-7-iodo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-7-3-6-1-2-8(11)4-9(6)12(13)5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTLSVUFZHTPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[N+](C=C(C=C21)Br)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include halogenated isoquinoline and quinoline derivatives. Below is a comparative analysis based on molecular properties, reactivity, and applications:
Table 1: Comparison of Key Halogenated Quinoline/Isoquinoline Derivatives
Key Observations:
Halogen Effects: The iodine substituent in this compound increases molecular weight significantly compared to chloro/bromo analogues (e.g., 352.96 vs. 242.50 g/mol for 7-Bromo-1-chloroisoquinoline) .
Oxido Group Influence: The 1-oxido group introduces a negative charge, increasing solubility in polar solvents compared to neutral analogues like 7-Bromo-1-chloroisoquinoline. This property is critical for applications in aqueous-phase catalysis .
Reactivity and Stability
- Thermal Stability: Heavy halogens (I, Br) may lower thermal stability compared to chloro analogues due to weaker C–I/Br bonds. For example, 7-Bromo-1-chloroisoquinoline decomposes at ~200°C, while iodine-containing derivatives likely exhibit lower decomposition thresholds .
- Photoreactivity : Iodine’s polarizability increases susceptibility to photodegradation, necessitating dark storage—a consideration less critical for chloro/bromo compounds .
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